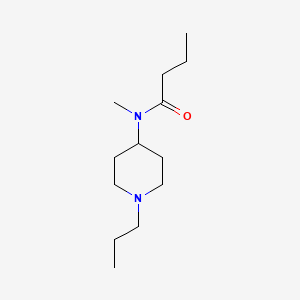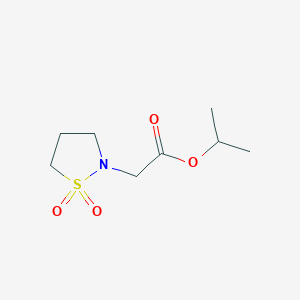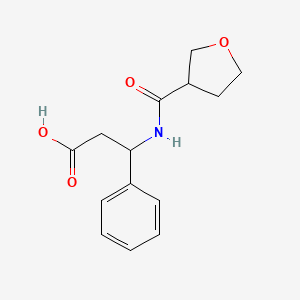
N-methyl-N-(1-propylpiperidin-4-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1-propylpiperidin-4-yl)butanamide, also known as MPBP, is a synthetic compound that belongs to the class of piperidine derivatives. MPBP has been widely studied due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-methyl-N-(1-propylpiperidin-4-yl)butanamide has been used in scientific research as a tool to study various aspects of the nervous system. It has been shown to bind to and activate the sigma-1 receptor, which is involved in modulating neuronal activity and neurotransmitter release. N-methyl-N-(1-propylpiperidin-4-yl)butanamide has also been used as a tracer in positron emission tomography (PET) studies to investigate the distribution and binding of sigma-1 receptors in the brain.
Mecanismo De Acción
N-methyl-N-(1-propylpiperidin-4-yl)butanamide binds to the sigma-1 receptor with high affinity and acts as an agonist, activating downstream signaling pathways. The sigma-1 receptor is involved in regulating calcium homeostasis, modulating ion channel activity, and regulating the release of neurotransmitters. N-methyl-N-(1-propylpiperidin-4-yl)butanamide has been shown to enhance the release of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in mood regulation and reward processing.
Biochemical and Physiological Effects
N-methyl-N-(1-propylpiperidin-4-yl)butanamide has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce hyperthermia, suggesting a stimulant-like effect. N-methyl-N-(1-propylpiperidin-4-yl)butanamide has also been shown to produce anxiolytic and antidepressant-like effects, possibly through its modulation of the sigma-1 receptor and downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(1-propylpiperidin-4-yl)butanamide has several advantages as a research tool, including its high affinity for the sigma-1 receptor and its ability to cross the blood-brain barrier. However, there are also some limitations to its use in lab experiments. N-methyl-N-(1-propylpiperidin-4-yl)butanamide has been shown to produce dose-dependent toxicity and can induce seizures at high doses. Additionally, there is limited information available on the long-term effects of N-methyl-N-(1-propylpiperidin-4-yl)butanamide on the nervous system.
Direcciones Futuras
There are several potential future directions for research on N-methyl-N-(1-propylpiperidin-4-yl)butanamide. One area of interest is its potential use as a therapeutic agent for the treatment of neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the downstream signaling pathways activated by N-methyl-N-(1-propylpiperidin-4-yl)butanamide and its effects on neurotransmitter release and calcium homeostasis. Finally, more research is needed to investigate the long-term effects of N-methyl-N-(1-propylpiperidin-4-yl)butanamide on the nervous system and its potential for abuse and addiction.
Métodos De Síntesis
N-methyl-N-(1-propylpiperidin-4-yl)butanamide can be synthesized through a multi-step process involving the reaction of 4-piperidone with propylamine, followed by N-methylation with methyl iodide. The resulting product is then subjected to a reductive amination reaction with 4-butanal to yield N-methyl-N-(1-propylpiperidin-4-yl)butanamide.
Propiedades
IUPAC Name |
N-methyl-N-(1-propylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-4-6-13(16)14(3)12-7-10-15(9-5-2)11-8-12/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGYOLOVLSQEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1CCN(CC1)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-propylpiperidin-4-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)
![2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)

![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)

![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)



![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)